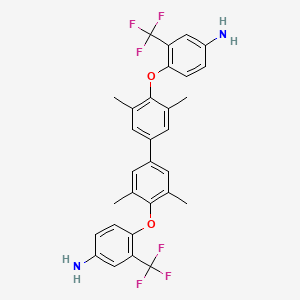
4,4'-Bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl is a fluorinated diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups and amino groups attached to a biphenyl backbone. It is widely used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, solubility, and optical transparency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-oxydiphenol in the presence of potassium carbonate. This reaction is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired diamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrazine (N₂H₄) and palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro and hydroxyl derivatives .
Aplicaciones Científicas De Investigación
4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl exerts its effects is primarily through its interaction with other molecules via its amino and trifluoromethyl groups. These functional groups allow it to participate in various chemical reactions, forming stable bonds and contributing to the overall stability and performance of the resulting polymers . The molecular targets and pathways involved include the formation of polyimide chains through polycondensation reactions with aromatic dianhydrides .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Another fluorinated diamine with similar properties but different structural arrangement.
2,2-Bis(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Known for its high thermal stability and solubility.
9,9-Bis(4-amino-2-trifluoromethylphenoxy)fluorene: Exhibits excellent optical transparency and mechanical properties.
Uniqueness
4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl is unique due to its specific arrangement of trifluoromethyl and amino groups on the biphenyl backbone, which imparts superior thermal stability, solubility, and optical properties compared to its analogs .
Propiedades
Fórmula molecular |
C30H26F6N2O2 |
|---|---|
Peso molecular |
560.5 g/mol |
Nombre IUPAC |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-3,5-dimethylphenyl]-2,6-dimethylphenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C30H26F6N2O2/c1-15-9-19(10-16(2)27(15)39-25-7-5-21(37)13-23(25)29(31,32)33)20-11-17(3)28(18(4)12-20)40-26-8-6-22(38)14-24(26)30(34,35)36/h5-14H,37-38H2,1-4H3 |
Clave InChI |
JZXMZFQJQNTCQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)N)C(F)(F)F)C)C3=CC(=C(C(=C3)C)OC4=C(C=C(C=C4)N)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
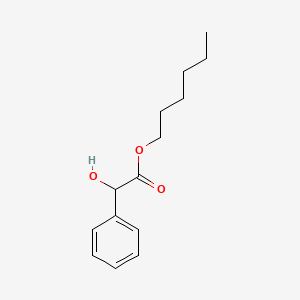
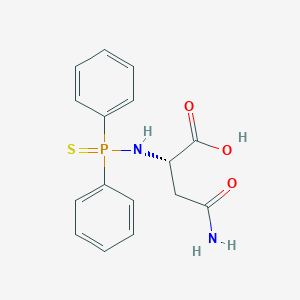
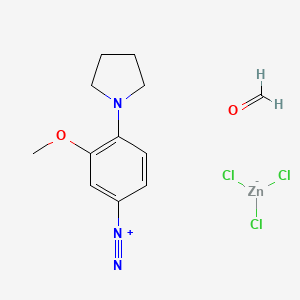
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)
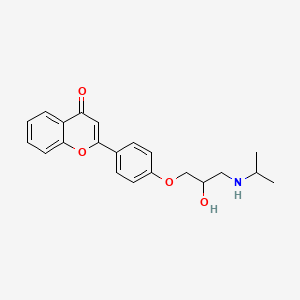

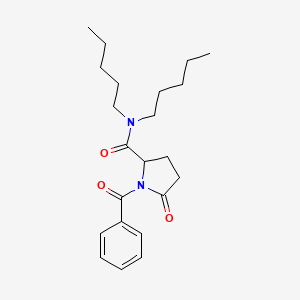

![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

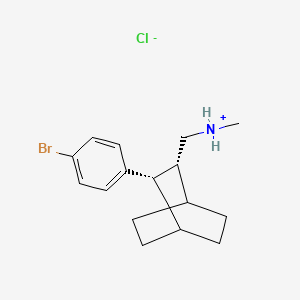
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)

